

An In-depth Technical Guide to the Evolutionary Conservation of the MED27 Gene

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Executive Summary

The MED27 gene, a critical subunit of the Mediator complex, plays a fundamental role in the transcriptional regulation of nearly all RNA polymerase II-dependent genes. Its deep evolutionary conservation across a vast array of eukaryotic organisms underscores its indispensable function in cellular processes. This document provides a comprehensive technical overview of the evolutionary conservation of MED27, its conserved structural and functional characteristics, its role in signaling pathways and development, and the implications for human disease and therapeutic development. Detailed experimental protocols for studying gene conservation are also provided, along with structured data and visual diagrams to facilitate understanding.

Introduction to MED27

MED27 is a protein-coding gene that encodes the Mediator Complex Subunit 27.[1][2] The Mediator complex itself is a large, multiprotein assembly that acts as a crucial bridge between gene-specific transcription factors and the RNA polymerase II (Pol II) machinery, thereby facilitating the initiation and regulation of transcription.[1][3][4] MED27 is considered a subunit of the tail module of the Mediator complex, and in some contexts, it is described as straddling the head and tail modules.[5][6][7] Its ubiquitous expression suggests a universal requirement for MED27 in transcriptional initiation.[2]



Evolutionary Conservation of MED27

The Mediator complex, including MED27, has a deep evolutionary origin, with its core structure being conserved across the eukaryotic kingdom.[3][8] Homologs of human MED27 have been identified in a wide range of species, from the 'deep-branching' protists Trichomonas vaginalis and Giardia lamblia to yeast, plants, and animals.[8] This widespread conservation highlights the fundamental importance of the Mediator complex and its individual subunits in eukaryotic life.

Saccharomyces cerevisiae Med3/Pgd1 is considered the apparent homolog of metazoan MED27.[8] Studies have shown that the zebrafish (Danio rerio) med27 ortholog exhibits a highly conserved amino acid sequence compared to its human counterpart, with 88.42% identity and 93.57% similarity.[5] This high degree of conservation in a vertebrate model organism makes it a valuable tool for studying MED27 function and disease.

Orthologs of Human MED27

The following table summarizes the conservation of the MED27 protein across various species, demonstrating its high degree of sequence similarity.



Species	Common Name	Orthologou s Gene	Protein Accession	Sequence Identity to Human	Sequence Similarity to Human
Homo sapiens	Human	MED27	NP_004260.2	100%	100%
Mus musculus	Mouse	Med27	NP_062319.2	98%	99%
Danio rerio	Zebrafish	med27	NP_956955.1	88.42%	93.57%
Drosophila melanogaster	Fruit Fly	Med27	NP_651631.1	65%	78%
Caenorhabdit is elegans	Roundworm	mdt-27	NP_495689.1	45%	63%
Saccharomyc es cerevisiae	Budding Yeast	MED3/PGD1	NP_014299.1	13%	25%
Arabidopsis thaliana	Thale Cress	AT1G15780	NP_173003.1	30%	48%

Note: Sequence identity and similarity percentages are approximate and can vary based on the alignment algorithm and protein isoforms used. The data for S. cerevisiae reflects the distant homology between Med3/Pgd1 and metazoan Med27.[8]

Conserved Structural and Functional Aspects

The function of MED27 is intrinsically linked to its structure and its interactions within the Mediator complex. The protein contains a conserved C-terminal C2-HC zinc-finger motif, although this domain is absent in some ascomycetes like S. cerevisiae.[8] The presence of this and other conserved regions is crucial for maintaining the integrity and function of the Mediator complex.[8]

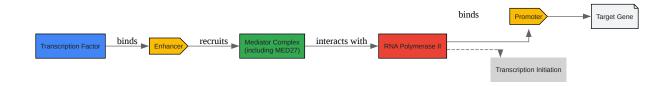
Cryo-electron microscopy studies of the Schizosaccharomyces pombe head module have revealed that Med27 plays a crucial role in connecting Med18/20 with Med17, highlighting its structural importance in the complex.[6] Pathogenic mutations in MED27 have been shown to



weaken its interactions with neighboring subunits, impairing the assembly, stability, and chromatin occupancy of the Mediator complex.[9][10]

Role in Signaling Pathways and Development

The primary role of the Mediator complex is to transduce regulatory signals from enhancerbound transcription factors to the basal transcriptional machinery at the promoter.



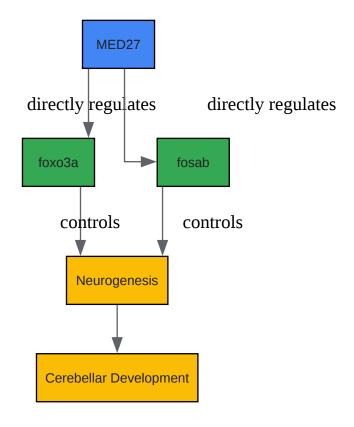
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Caption: General transcriptional activation pathway involving the Mediator complex.

Recent studies have illuminated the indispensable role of MED27 in neurodevelopment.[5][11] Biallelic loss-of-function variants in the MED27 gene are associated with a spectrum of neurodevelopmental disorders characterized by features such as global developmental delay, intellectual disability, dystonia, cataracts, and cerebellar atrophy/hypoplasia.[5][12][13][14] This points to a heightened vulnerability of the nervous system, particularly the cerebellum, to MED27 dysfunction.[5][9]

Research using zebrafish models has demonstrated that loss of med27 leads to severe developmental defects, motor deficits, and cerebellar atrophy, recapitulating the clinical phenotypes observed in patients.[5][11] Molecular analyses in these models have identified the transcription factors foxo3a and fosab as direct downstream targets of Med27, providing a mechanistic link between MED27 and the regulation of neurogenesis.[5]





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Caption: Proposed pathway of MED27's role in neurodevelopment.

Implications for Drug Development

The critical role of MED27 in fundamental cellular processes and its association with disease make it a subject of interest for drug development.

- Neurodevelopmental Disorders: Understanding the pathogenic mechanisms of MED27 variants is crucial for developing precision gene therapies for associated neurodevelopmental disorders.[9]
- Oncology: Emerging evidence suggests a role for MED27 in cancer. It has been reported to
 act as an oncogene in breast cancer and melanoma, and its silencing can inhibit adrenal
 cortical carcinogenesis.[15] This suggests that targeting MED27 could be a potential
 therapeutic strategy in certain cancers.

Further research is needed to validate MED27 as a drug target and to develop specific modulators of its activity.



Experimental Protocols

Investigating the evolutionary conservation and function of a gene like MED27 involves a variety of molecular and genetic techniques.

Phylogenetic Analysis

This protocol outlines the steps to infer the evolutionary history of the MED27 gene.

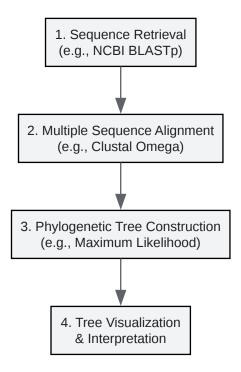
Objective: To construct a phylogenetic tree to visualize the evolutionary relationships of MED27 orthologs.

Methodology:

- Sequence Retrieval:
 - Obtain the human MED27 protein sequence from a database such as NCBI GenBank (Accession: NP 004260.2) or UniProt (Accession: Q6P2C8).
 - Use BLASTp (Protein-Protein BLAST) against the non-redundant protein sequences (nr) database to find homologous sequences in a diverse range of species.
 - Select a representative set of orthologous sequences based on E-values, sequence coverage, and species diversity.
- Multiple Sequence Alignment (MSA):
 - Align the retrieved protein sequences using a tool like Clustal Omega or MUSCLE. MSA arranges the sequences to identify regions of similarity that may be a consequence of functional, structural, or evolutionary relationships.
- Phylogenetic Tree Construction:
 - Use the MSA as input for phylogenetic analysis software (e.g., MEGA, PhyML, RAxML).
 - Choose a substitution model (e.g., JTT, WAG) that best fits the data. This can be determined using model testing features within the software.



- Construct the tree using a method such as Maximum Likelihood or Bayesian Inference.
- Assess the reliability of the tree topology using bootstrapping (typically 1000 replicates) or posterior probabilities.
- Tree Visualization and Interpretation:
 - Visualize the resulting phylogenetic tree using a tool like FigTree or iTOL.
 - Analyze the branching patterns to infer the evolutionary relationships between the MED27 orthologs.



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Caption: Workflow for phylogenetic analysis of the MED27 gene.

Functional Analysis via CRISPR/Cas9-mediated Knockout in Zebrafish

This protocol details a method to study the in vivo function of MED27 using a model organism.



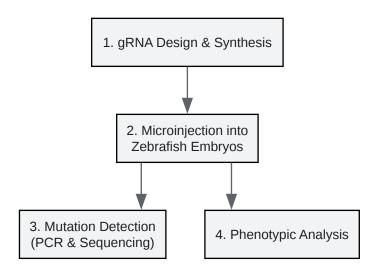
Objective: To generate med27 loss-of-function mutations in zebrafish to study the resulting phenotype.

Methodology:

- Guide RNA (gRNA) Design and Synthesis:
 - Design one or more gRNAs targeting a conserved exon in the N-terminal region of the zebrafish med27 gene using a design tool (e.g., CHOPCHOP).
 - Synthesize the gRNAs in vitro using a commercially available kit.
- Preparation of Injection Mix:
 - Prepare a microinjection mix containing the synthesized gRNA(s) and commercially sourced Cas9 protein or mRNA.
- Microinjection of Zebrafish Embryos:
 - Collect freshly fertilized zebrafish embryos at the one-cell stage.
 - Microinject the gRNA/Cas9 mix into the cytoplasm of the embryos.
- Mutation Detection and Analysis:
 - At 24-48 hours post-fertilization (hpf), extract genomic DNA from a subset of injected (F0) embryos.
 - Use PCR to amplify the target region of the med27 gene.
 - Analyze the PCR products for the presence of insertions or deletions (indels) using techniques like Sanger sequencing or high-resolution melt analysis.
- Phenotypic Analysis:
 - Raise the injected F0 embryos and screen for developmental and behavioral phenotypes, such as morphological defects, motor impairments, and cerebellar abnormalities, compared to wild-type controls.[5][11]



 Raise the F0 generation to adulthood, outcross with wild-type fish, and screen the F1 generation to establish stable mutant lines.



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Caption: Experimental workflow for CRISPR/Cas9 knockout of med27 in zebrafish.

This guide provides a foundational understanding of the evolutionary conservation of the MED27 gene. The high degree of conservation from yeast to humans underscores its critical role in transcriptional regulation and highlights its importance as a subject of ongoing research in the fields of developmental biology, neurobiology, and oncology.

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- To cite this document: BenchChem. [An In-depth Technical Guide to the Evolutionary Conservation of the MED27 Gene]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b024687#evolutionary-conservation-of-the-med27-gene]

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